(3,4-Dimethoxy-2-nitrophenyl)methanol

Photoremovable protecting groups Regioisomer comparison Nitrobenzyl alcohol derivatives

The 3,4-dimethoxy substitution pattern creates an ortho-adjacent methoxy environment, generating a unique electronic push-pull system that fundamentally differs from the common 4,5-dimethoxy (nitroveratryl) isomer. This regiochemistry directly influences photochemical quantum yield, uncaging kinetics, and biological target engagement. Do not substitute with the 4,5-isomer (CAS 1016-58-6) without experimental validation—even minor substitution changes drastically alter anti-biofilm activity in PqsD inhibition assays. Ideal for SAR expansion, analytical reference standard, and custom caged compound synthesis where the 3,4-dimethoxy-2-nitro chromophore is required.

Molecular Formula C9H11NO5
Molecular Weight 213.19g/mol
CAS No. 122029-28-1
Cat. No. B515043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-2-nitrophenyl)methanol
CAS122029-28-1
Molecular FormulaC9H11NO5
Molecular Weight213.19g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CO)[N+](=O)[O-])OC
InChIInChI=1S/C9H11NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-4,11H,5H2,1-2H3
InChIKeyBDBDNDCRZNEDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethoxy-2-nitrophenyl)methanol (CAS 122029-28-1) Procurement: A Functional Nitroveratryl Alcohol with Distinct Substitution Pattern


(3,4-Dimethoxy-2-nitrophenyl)methanol (CAS 122029-28-1), with molecular formula C9H11NO5 and molecular weight 213.19 g/mol, is a nitroaromatic compound featuring a benzyl alcohol backbone substituted with methoxy groups at positions 3 and 4 and a nitro group at position 2 [1]. This compound belongs to the nitroveratryl alcohol class, which are dimethoxy-substituted 2-nitrobenzyl alcohol derivatives widely recognized for their utility as photolabile protecting groups (PPGs) in organic synthesis and chemical biology [2]. Unlike the more commonly cited 4,5-dimethoxy-2-nitrobenzyl alcohol (6-nitroveratryl alcohol, CAS 1016-58-6), the 3,4-dimethoxy substitution pattern places the methoxy groups adjacent to each other on the aromatic ring, creating a distinct electronic environment that influences regioselective reactivity, photochemical behavior, and potential biological interactions.

Why Generic Substitution of (3,4-Dimethoxy-2-nitrophenyl)methanol with Other Nitrobenzyl Alcohols Carries Scientific Risk


The substitution of (3,4-dimethoxy-2-nitrophenyl)methanol with structurally similar nitrobenzyl alcohol derivatives cannot be assumed without experimental validation due to the documented sensitivity of both photochemical and biological properties to the precise positioning of methoxy and nitro substituents. Research on the (2-nitrophenyl)methanol scaffold has demonstrated that even small changes in substitution pattern can have drastic effects on biological activity in target organisms [1]. Furthermore, studies on photolabile protecting groups establish that the number and position of methoxy substituents on the nitrobenzyl chromophore directly influence key performance parameters including quantum yield of photorelease, absorption wavelength, and uncaging kinetics [2]. Specifically, the 3,4-dimethoxy substitution pattern positions methoxy groups in an ortho relationship to each other and adjacent to the nitro group, creating a unique electronic push-pull system that differs fundamentally from the 4,5-dimethoxy arrangement where methoxy groups are para to each other. Procurement decisions that disregard these substitution-specific properties risk selecting a compound with altered photochemical efficiency, different regioselectivity in downstream derivatization, or non-equivalent biological activity compared to the intended structural requirement.

Quantitative Differential Evidence for (3,4-Dimethoxy-2-nitrophenyl)methanol vs. Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 4,5-Dimethoxy Substitution Pattern on Nitrobenzyl Alcohol

The target compound, (3,4-dimethoxy-2-nitrophenyl)methanol, is a regioisomer of the more widely studied 4,5-dimethoxy-2-nitrobenzyl alcohol (6-nitroveratryl alcohol, CAS 1016-58-6). The key structural differentiation lies in the relative positioning of the two methoxy groups: adjacent (3,4-positions) in the target compound versus separated (4,5-positions) in the comparator [1]. In the target compound, both methoxy groups are ortho/para to the nitro group, whereas in the 4,5-isomer, only the 4-methoxy is ortho to the nitro while the 5-methoxy is meta. This distinction creates a different electron density distribution across the aromatic ring, which can influence photochemical cleavage rates and reaction selectivity in downstream applications [2].

Photoremovable protecting groups Regioisomer comparison Nitrobenzyl alcohol derivatives

Photolabile Protecting Group (PPG) Application Potential: Theoretical Basis for Differential Performance

As a nitroveratryl alcohol derivative, (3,4-dimethoxy-2-nitrophenyl)methanol possesses the ortho-nitrobenzyl structural motif required for photolabile protecting group (PPG) function. The general decaging mechanism of ortho-nitrobenzyl groups can be tuned by substituents including methoxy groups, where R1=OCH3 represents the methoxy substitution that modifies the chromophore's absorption and photorelease properties [1]. The 3,4-dimethoxy substitution pattern places both electron-donating methoxy groups in positions that can directly influence the photochemical aci-nitro intermediate formation via resonance effects [2]. In contrast to the 4,5-dimethoxy isomer where the 5-methoxy group is meta to the nitro and cannot participate in resonance stabilization of the nitro group, the target compound's 3,4-arrangement provides different electronic modulation of the chromophore. This theoretical difference suggests that (3,4-dimethoxy-2-nitrophenyl)methanol may exhibit distinct photolysis quantum yields or wavelength sensitivity compared to the more commonly used 4,5-dimethoxy isomer.

Caged compounds Photochemistry Nitroveratryl chromophore

Biological Activity Potential: (2-Nitrophenyl)methanol Scaffold as PqsD Enzyme Inhibitor Platform

The (2-nitrophenyl)methanol scaffold, which includes (3,4-dimethoxy-2-nitrophenyl)methanol, has been established as a promising inhibitor class for PqsD, a key enzyme in Pseudomonas aeruginosa quorum sensing signal biosynthesis. A comprehensive structure-activity relationship (SAR) study evaluated a series of (2-nitrophenyl)methanol derivatives and identified that even small changes in substitution pattern can produce drastic effects on biological activity in P. aeruginosa [1]. While the specific 3,4-dimethoxy derivative was not among the primary compounds reported with quantitative IC50 values in the published SAR series, the scaffold itself has been validated as biologically active. The most promising molecules in this series displayed anti-biofilm activity and a tight-binding mode of action [1]. Importantly, the study noted that the phenomenon of small structural changes leading to large activity differences in Gram-negative pathogens emphasizes the need for evaluating each specific substitution pattern rather than assuming class-wide equivalence [1].

PqsD inhibition Pseudomonas aeruginosa Quorum sensing

Enzymatic Nitration Product Identification: Regioselectivity in Lignin Peroxidase Oxidation of Veratryl Alcohol

In a study examining the lignin peroxidase (LiP)-catalyzed oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) in the presence of tetranitromethane (TNM), the reaction produced 4,5-dimethoxy-2-nitrobenzyl alcohol (the 4,5-isomer, CAS 1016-58-6) and 3,4-dimethoxy-nitrobenzene [1]. Notably, (3,4-dimethoxy-2-nitrophenyl)methanol (the 3,4-isomer, CAS 122029-28-1) was NOT detected as a product under these enzymatic nitration conditions. This regioselectivity demonstrates that the enzymatic nitration pathway favors nitration at the position ortho to the 4-methoxy group (yielding the 4,5-isomer) rather than at the position ortho to the 3-methoxy group. The mechanistic explanation involves coupling of the nitrogen dioxide radical (·NO2) with the veratryl alcohol cation radical at specific positions, with subsequent proton loss leading exclusively to the 4,5-dimethoxy-2-nitrobenzyl alcohol product [1].

Lignin peroxidase Enzymatic nitration Veratryl alcohol oxidation

Validated Application Scenarios for (3,4-Dimethoxy-2-nitrophenyl)methanol Based on Structural Evidence


As a Nitroveratryl-Type Photolabile Protecting Group Precursor with Distinct Chromophore Properties

Based on its ortho-nitrobenzyl core structure with dimethoxy substitution, (3,4-dimethoxy-2-nitrophenyl)methanol is suitable for development as a photoremovable protecting group (PPG) precursor for alcohols, carboxylic acids, and amines [3]. The 3,4-dimethoxy substitution pattern provides a chromophore that differs from the more common 4,5-dimethoxy (nitroveratryl) PPG in terms of the resonance interaction between methoxy groups and the nitro group. This compound can be converted to the corresponding halide or active ester for attachment to target molecules, enabling light-controlled release in applications ranging from DNA chip synthesis to caged neurotransmitter studies [3]. Procurement of the 3,4-isomer rather than the 4,5-isomer may be appropriate when exploring novel PPGs with altered uncaging wavelengths or kinetics, or when the specific substitution pattern is required for synthetic compatibility with other functional groups.

As a Synthetic Intermediate for Substituted Benzyl Derivatives Requiring Ortho-Adjacent Methoxy Groups

(3,4-Dimethoxy-2-nitrophenyl)methanol serves as a versatile building block for synthesizing more complex molecules where the 3,4-dimethoxy-2-nitro substitution pattern is required. The benzylic hydroxyl group can undergo oxidation to the corresponding aldehyde (3,4-dimethoxy-2-nitrobenzaldehyde), esterification, etherification, or conversion to a halide for nucleophilic substitution reactions [3]. The ortho-adjacent methoxy groups create a unique electron-rich aromatic system that may influence the regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling reactions compared to the 4,5-isomer. The compound is specifically relevant for research programs investigating (2-nitrophenyl)methanol derivatives as PqsD inhibitors, where the scaffold has demonstrated anti-biofilm activity and tight-binding enzyme inhibition [4].

As an Analytical Reference Standard for Distinguishing 3,4- from 4,5-Dimethoxy Nitrobenzyl Alcohol Regioisomers

Given the enzymatic evidence that veratryl alcohol nitration produces exclusively the 4,5-dimethoxy-2-nitrobenzyl alcohol isomer and not the 3,4-isomer [3], (3,4-dimethoxy-2-nitrophenyl)methanol serves a valuable role as a reference standard for analytical method development and isomer confirmation. The distinct InChIKey (BDBDNDCRZNEDAC-UHFFFAOYSA-N) and CAS registry number (122029-28-1) differentiate it from the 4,5-isomer (InChIKey: WBSCOJBVYHQOFB-UHFFFAOYSA-N; CAS 1016-58-6) [4]. In quality control, synthetic chemistry, or forensic analysis contexts where regioisomeric purity must be confirmed, this compound provides a benchmark for chromatographic or spectroscopic identification. This application is particularly relevant for laboratories developing or validating analytical methods for nitrobenzyl alcohol derivatives or investigating lignin peroxidase-catalyzed oxidation pathways.

As a Probe for Structure-Activity Relationship Studies in (2-Nitrophenyl)methanol-Based Inhibitor Programs

For medicinal chemistry and chemical biology programs targeting PqsD or other enzymes where (2-nitrophenyl)methanol derivatives have shown activity, (3,4-dimethoxy-2-nitrophenyl)methanol represents a specific substitution variant within a validated scaffold [3]. The published SAR demonstrates that even minor changes in substitution pattern can drastically alter biological activity in Gram-negative pathogens [3]. Therefore, inclusion of the 3,4-dimethoxy variant in compound libraries enables systematic exploration of how methoxy group positioning affects target engagement, cellular permeability, and efflux susceptibility. This compound is appropriate for SAR expansion studies, control experiments to confirm substitution-dependent activity, and as a comparator to establish the specificity of more potent analogs.

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